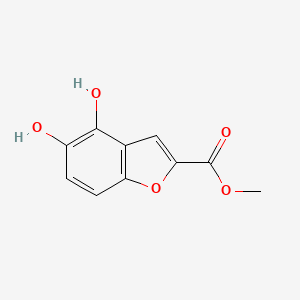

Methyl 4,5-dihydroxybenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C10H8O5 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

methyl 4,5-dihydroxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H8O5/c1-14-10(13)8-4-5-7(15-8)3-2-6(11)9(5)12/h2-4,11-12H,1H3 |

InChI Key |

LZTSYGIVVFBCDB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from 4-Hydroxyindanone (Patent US20090131688A1)

A notable industrially relevant method involves a five-step sequence starting from 4-hydroxyindanone without isolating intermediates between the first four steps. The key transformations include:

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Ketone silylation | Protection of ketone as silyl enol ether | Use of silylating agents under controlled temperature |

| 2 | Ozonolysis | Cleavage of silylated enol ether to form ozonides | Ozone treatment at low temperature (~-50°C), followed by reduction with trimethylphosphite |

| 3 | Oxidation | Conversion of ozonides to carboxylic acid intermediates | Controlled oxidation conditions |

| 4 | Esterification | Formation of methyl ester from carboxylic acid | Acid-catalyzed esterification with methanol |

| 5 | Aromatization | Final aromatization to form benzofuran ring | Heating to induce ring aromatization |

This method yields methyl 4-benzofuran-carboxylate derivatives with approximately 65% yield from 4-hydroxyindanone. The final compound can be saponified to obtain the corresponding carboxylic acid. However, the method requires careful control to avoid byproducts such as 6-benzofuran-carboxylic acid isomers, which are difficult to separate.

Claisen Rearrangement Route (Literature Method)

An alternative approach involves:

- Etherification of methyl 4-hydroxybenzoate to form an allyl ether,

- Claisen rearrangement at high temperature (>200°C) to shift the allyl group,

- Ozonolysis and dehydration to form the benzofuran ring.

This method is less favored industrially due to high temperature requirements and formation of positional isomers that complicate purification. The overall yield is about 21%.

Directed Ortho-Metallation and Palladium-Catalyzed Hydroxylation (Beilstein Journal, 2011)

This method uses:

- Directed ortho-metalation (DoM) of haloanisole derivatives to regioselectively functionalize aromatic rings,

- Electrophilic quenching to introduce halogens,

- Palladium-catalyzed hydroxylation to install hydroxyl groups,

- In situ heterocyclization to form the benzofuran core.

This approach allows regioselective synthesis of dihydroxybenzofurans with high control over substitution patterns. The Pd-catalyzed hydroxylation is efficient and can be completed in minutes under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine, which can further undergo cyclization.

Substitution: The hydroxyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.

Medicine: Potential use as a lead compound for the development of new drugs targeting various diseases.

Industry: Used in the synthesis of materials with specific properties, such as antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 4,5-dihydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the benzofuran ring play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4,5-dihydroxybenzofuran-2-carboxylate with two structurally related compounds from the evidence: Methyl 4,5-dibromofuran-2-carboxylate () and Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (). Key differences in substituents, molecular properties, and inferred reactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations

Impact of Ring Saturation

- The tetrahydrobenzofuran core in reduces aromaticity, likely decreasing conjugation and altering electronic properties compared to the fully aromatic target compound. This could influence photostability and redox behavior.

Ester Group Variations

- The methyl ester in the target compound and contrasts with the ethyl ester in . Ethyl esters typically exhibit slightly higher lipophilicity, which may affect membrane permeability in biological applications.

The amino and fluorine groups in could enhance interactions with enzymatic targets.

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, structural comparisons highlight the critical role of substituents and ring saturation in modulating properties. For example:

- The dihydroxy groups may enhance solubility in polar solvents compared to brominated analogs, but this requires experimental validation.

- The absence of aromaticity in tetrahydrobenzofurans () could reduce UV absorption, impacting analytical detection methods.

Further studies are needed to quantify the target compound’s melting point, solubility, and biological activity. The analogs’ data (e.g., boiling points, density) provide a foundational framework for hypothesizing its behavior in synthetic or biological contexts.

Biological Activity

Methyl 4,5-dihydroxybenzofuran-2-carboxylate (MDHBC) is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

MDHBC belongs to the benzofuran class, characterized by a fused benzene and furan ring structure. Its molecular formula is CHO, featuring two hydroxyl groups at positions 4 and 5, and a carboxylate group at position 2. This unique arrangement enhances its reactivity and biological activity compared to simpler phenolic compounds.

Antioxidant Properties

MDHBC has been shown to exhibit antioxidant activity , primarily due to the presence of hydroxyl groups that can scavenge free radicals. This property is crucial in combating oxidative stress-related diseases. Research indicates that MDHBC can enhance cellular defense mechanisms by interacting with enzymes such as superoxide dismutase and catalase, which are pivotal in the oxidative stress response.

Anti-inflammatory Effects

Preliminary studies suggest that MDHBC possesses anti-inflammatory properties. It may modulate signaling pathways associated with inflammation, potentially leading to therapeutic applications in inflammatory diseases. The compound's ability to bind to receptors involved in inflammation further supports its potential use in treating conditions characterized by chronic inflammation.

Anticancer Activity

MDHBC has demonstrated anticancer effects in various studies. For instance, it has been reported to induce apoptosis in cancer cell lines by influencing cell cycle regulation and apoptosis-related proteins. In vitro studies have shown that MDHBC can decrease cell viability in specific cancer cell lines, such as Huh7 and HepG2, with IC values indicating significant potency . The mechanism involves the induction of G1 phase arrest and modulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

The biological activities of MDHBC are attributed to its interaction with various biomolecules:

- Cell Cycle Regulation : MDHBC influences the expression of cyclins and CDKs, leading to cell cycle arrest.

- Apoptosis Induction : The compound increases the expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic proteins such as Bcl-2, facilitating programmed cell death .

- Antioxidant Pathways : By enhancing the activity of antioxidant enzymes, MDHBC helps mitigate oxidative damage at the cellular level.

Comparative Analysis with Similar Compounds

To highlight the unique properties of MDHBC, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-hydroxybenzoate | Hydroxyl group at position 2 | Primarily used as a preservative |

| Methyl 3-hydroxybenzoate | Hydroxyl group at position 3 | Known for its antimicrobial properties |

| Methyl 6-hydroxybenzofuran-3-carboxylate | Hydroxyl group at position 6 | Exhibits different biological activity patterns |

| Methyl 4-hydroxybenzoate | Hydroxyl group at position 4 | Commonly used as a food preservative |

MDHBC stands out due to its combination of hydroxyl and carboxylic acid functionalities on a benzofuran scaffold, enhancing both reactivity and biological activity compared to other simpler phenolic compounds.

Case Studies and Research Findings

Several case studies have explored the efficacy of MDHBC in various biological contexts:

- Anticancer Efficacy : A study demonstrated that MDHBC induced significant apoptosis in Huh7 cells, as shown by flow cytometry analysis. The compound’s ability to downregulate cyclin D1 and CDK2 was pivotal in its anticancer action .

- Oxidative Stress Response : Another investigation highlighted the compound's role in enhancing superoxide dismutase activity, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

- Inflammation Modulation : Research indicated that MDHBC could reduce markers of inflammation in cellular models, providing insights into its therapeutic potential for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.